molecular formula C25H25N3O4S B2397214 N-{4-[1-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

N-{4-[1-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2397214
M. Wt: 463.6 g/mol
InChI Key: NGJKNFJQVBYTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazoline core substituted with a 3-methoxybenzoyl group at position 1, a phenyl group at position 5, and an ethane-1-sulfonamide moiety attached to the para position of the N-linked phenyl ring (Fig. 1). Pyrazoline derivatives are widely studied for their pharmacological properties, including antiviral, antimicrobial, and anti-inflammatory activities . The 3-methoxybenzoyl group may enhance binding interactions through hydrogen bonding, while the ethane-1-sulfonamide substituent contributes to solubility and bioavailability .

Properties

IUPAC Name

N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-33(30,31)27-21-14-12-18(13-15-21)23-17-24(19-8-5-4-6-9-19)28(26-23)25(29)20-10-7-11-22(16-20)32-2/h4-16,24,27H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJKNFJQVBYTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[1-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of pyrazole sulfonamides typically involves the reaction of phenylhydrazine derivatives with sulfonyl chlorides or sulfonamides. For instance, a recent study synthesized a series of hispolon-derived pyrazole sulfonamides, which were characterized by various spectroscopic methods including 1H^{1}H NMR and IR spectroscopy . The general reaction scheme includes:

  • Preparation of Phenylhydrazone : Reacting 3-methoxybenzoyl chloride with phenylhydrazine.
  • Formation of Pyrazole : Condensation with appropriate reagents to form the pyrazole ring.
  • Sulfonamide Introduction : Reaction with sulfonamide to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anti-tubercular properties.

Antimicrobial Activity

Recent findings indicate that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

Compound CodeMIC (µg/mL)Log P
3a6.252.44
3b6.252.32
3c252.53
3d1002.55
3e252.86
3f503.25

This table summarizes the antimicrobial efficacy of various synthesized compounds, demonstrating that modifications in the structure can significantly impact biological activity .

Anti-Tubercular Activity

The anti-tubercular potential of this compound was assessed against Mycobacterium tuberculosis strains using the Microplate Alamar Blue Assay (MABA). The results indicated that certain derivatives showed promising activity with MIC values comparable to standard anti-TB drugs.

Compound CodeMIC (µg/mL)Comparison Standard
3a6.25Pyrazinamide (3.12)
3b6.25Streptomycin (6.25)
3c25Ciprofloxacin (3.12)

The presence of the sulfonamide group was crucial for enhancing the compound's bioactivity against tuberculosis .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that substituents on the pyrazole ring significantly influence biological activity. Electron-withdrawing groups generally enhance antimicrobial efficacy by increasing lipophilicity and membrane permeability .

Case Studies

A notable case study involved a series of hispolon-derived pyrazole sulfonamides, where compounds with specific substitutions demonstrated enhanced anti-tubercular activity compared to their non-sulfonamide counterparts. This emphasizes the importance of structural modifications in optimizing therapeutic agents.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its antimicrobial and anticancer properties. Its structure, featuring a sulfonamide moiety and a pyrazole ring, contributes to its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, derivatives of pyrazole sulfonamides have been synthesized and tested against various pathogens, showing promising results against strains of bacteria and fungi. A study highlighted the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which demonstrated notable activity against Leishmania species, indicating potential for treating leishmaniasis .

Anticancer Properties

The compound's anticancer potential has been explored through various studies. The presence of the pyrazole ring is known to enhance the cytotoxicity of compounds against cancer cell lines. In vitro studies have shown that certain pyrazole sulfonamides can inhibit the proliferation of cancer cells by inducing apoptosis .

Synthesis Methodologies

The synthesis of N-{4-[1-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
  • Sulfonation : The introduction of the sulfonamide group can be achieved by reacting the pyrazole derivative with sulfonyl chlorides or sulfuric acid derivatives.
  • Functionalization : Further modifications can be made to incorporate methoxy or other substituents to enhance biological activity.

Case Studies and Research Findings

Numerous studies have documented the applications and effectiveness of this compound:

Antileishmanial Activity

In a comparative study, several pyrazole sulfonamides were evaluated for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis. The results showed that specific derivatives had IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

CompoundIC50 (μM)Selectivity Index
Compound A0.0702.57
Compound B0.0592.80

Cytotoxicity Against Cancer Cell Lines

Another study focused on the cytotoxic effects of various pyrazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggested that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

CompoundMCF-7 IC50 (μM)HeLa IC50 (μM)
Compound A1520
Compound B1012

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Findings from Comparative Analysis

Substituent Effects on Antiviral Activity: The target compound exhibits a higher docking score (-10.2) against monkeypox virus (MPXV) proteins compared to its methanesulfonamide analog (-9.8) . The ethane-1-sulfonamide group likely improves hydrophobic interactions with the target binding pocket.

Role of Heterocyclic Cores :

  • Pyrazoline derivatives generally outperform triazole-based analogs (e.g., the compound in ) in antiviral studies, likely due to the pyrazoline ring’s conformational flexibility and hydrogen-bonding capacity .
  • Oxazolone derivatives like PBO8 demonstrate divergent activities (antitubercular vs. antiviral), underscoring the importance of the core structure in target specificity .

Impact of Aromatic Substitutents: Electron-withdrawing groups (e.g., 3-chlorophenylsulfonyl in ) may enhance metabolic stability but reduce solubility compared to electron-donating groups like 3-methoxybenzoyl .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-{4-[1-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, and how can they be methodologically addressed?

  • Synthesis Challenges : Multi-step reactions require precise control of temperature, pH, and reaction time to avoid side products (e.g., incomplete cyclization of the pyrazole ring).
  • Optimization Strategies :

  • Use microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Employ continuous flow chemistry for scalable production with improved purity .
  • Monitor intermediates via HPLC and NMR spectroscopy to validate structural integrity .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

  • Analytical Workflow :

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended for biological assays).
  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the sulfonamide (-SO₂NH₂) group at δ 3.1–3.3 ppm (¹H) and 40–45 ppm (¹³C) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 503.56 for related analogs) .

Q. What are the primary biological targets hypothesized for this sulfonamide-pyrazole hybrid?

  • Mechanistic Insights :

  • The sulfonamide group may inhibit carbonic anhydrases or tyrosine kinases via competitive binding .
  • The pyrazole ring’s dihydro configuration (4,5-dihydro-1H-pyrazol-3-yl) suggests potential interaction with cyclooxygenase-2 (COX-2) or apoptosis regulators .

Advanced Research Questions

Q. How do substituent variations (e.g., 3-methoxybenzoyl vs. 4-methoxybenzenesulfonyl) impact the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Electron-Withdrawing Groups (e.g., -SO₂CH₃ in sulfonamide) enhance metabolic stability but may reduce solubility.
  • 3-Methoxybenzoyl substituents improve membrane permeability due to lipophilic aromatic stacking .
  • Comparative assays using radioligand binding studies or enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition) are recommended .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • In Silico Strategies :

  • Molecular Dynamics (MD) Simulations : Model interactions with hydrophobic binding pockets (e.g., COX-2 active site).
  • Quantitative Structure-Property Relationship (QSPR) Models : Predict logP (optimal range: 2.5–3.5 for blood-brain barrier penetration) .
  • ADMET Prediction : Use tools like SwissADME to assess absorption and toxicity risks .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Data Reconciliation Framework :

  • Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time).
  • Metabolic Stability Testing : Use liver microsomes to identify degradation pathways causing variability .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., fluorophenyl vs. methoxyphenyl derivatives) .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

  • Stability Assessment Protocol :

  • pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze via LC-MS for hydrolysis products.
  • Photostability Testing : Expose to UV-Vis light (ICH Q1B guidelines) to detect photooxidation of the pyrazole ring .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C typical for sulfonamides) .

Methodological Tables

Key Reaction Conditions for Synthesis
Step
------
1
2
3
Common Analytical Parameters
Parameter
-----------
Purity
Melting Point
LogP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.